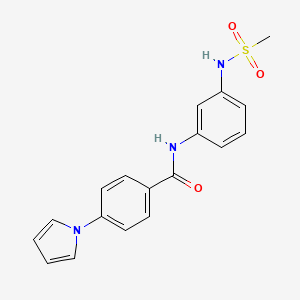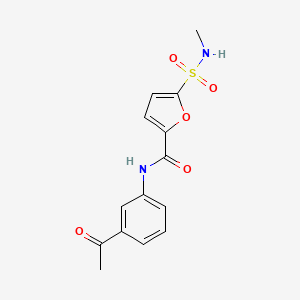![molecular formula C16H11F2N3O B6577601 3,4-difluoro-N-[3-(1H-pyrazol-3-yl)phenyl]benzamide CAS No. 1134131-22-8](/img/structure/B6577601.png)
3,4-difluoro-N-[3-(1H-pyrazol-3-yl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds with a pyrazole core, such as the one in your query, are often used in medicinal chemistry due to their wide range of biological activities . They can be part of various pharmaceutical drugs, including antifungal and antibacterial agents .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with indole-2,3-dione (isatin) and substituted bromoacetyl benzene followed by a cyclization reaction . Direct fluorination using diethylaminosulfur trifluoride as a nucleophilic fluorinating reagent is also a common step .Molecular Structure Analysis
The structure of these compounds is usually confirmed by Nuclear Overhauser Effect Spectroscopy spectra . They are characterized based on 1H, 13C, and 19F nuclear magnetic resonance spectroscopy and mass spectrometry data .科学的研究の応用
3,4-difluoro-N-[3-(1H-pyrazol-3-yl)phenyl]benzamide has been studied in a variety of scientific research applications, including the study of endocannabinoid and other fatty acid amide metabolism. It has been used to study the pharmacological effects of endocannabinoids and other fatty acid amides, and to investigate the potential therapeutic applications of FAAH inhibitors, such as this compound. In addition, this compound has been studied for its potential to act as an agonist or antagonist of G protein-coupled receptors, such as the cannabinoid receptor CB1.
作用機序
Target of Action
Indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . The compound’s interaction with its targets can lead to changes in these pathways, resulting in downstream effects.
Result of Action
Given the broad-spectrum biological activities of similar indole derivatives , it can be inferred that the compound’s action could result in a variety of molecular and cellular effects.
実験室実験の利点と制限
3,4-difluoro-N-[3-(1H-pyrazol-3-yl)phenyl]benzamide is an important compound for laboratory experiments due to its ability to inhibit FAAH. This allows researchers to study the pharmacological effects of endocannabinoids and other fatty acid amides. The main advantage of using this compound in laboratory experiments is its ability to increase the levels of endocannabinoids and other fatty acid amides, which can produce a variety of pharmacological effects. However, there are some limitations to using this compound in laboratory experiments, such as its low solubility in aqueous solutions and its low bioavailability.
将来の方向性
3,4-difluoro-N-[3-(1H-pyrazol-3-yl)phenyl]benzamide has been studied for its potential therapeutic applications, such as the treatment of neuropathic pain, anxiety, and depression. In addition, this compound has been used in laboratory experiments to study the pharmacological effects of endocannabinoids and other fatty acid amides. There are a number of potential future directions for the use of this compound in scientific research, including the development of novel FAAH inhibitors, the study of the effects of FAAH inhibitors on endocannabinoid and other fatty acid amide metabolism, the study of the pharmacological effects of FAAH inhibitors, and the development of novel therapeutic applications.
合成法
3,4-difluoro-N-[3-(1H-pyrazol-3-yl)phenyl]benzamide is synthesized from 3,4-difluorobenzonitrile, which is reacted with 1H-pyrazol-3-yl phenyl hydrazine in the presence of a base, such as sodium hydroxide. The reaction is carried out at room temperature and produces a white solid. The compound is then purified by recrystallization and characterized by nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques.
特性
IUPAC Name |
3,4-difluoro-N-[3-(1H-pyrazol-5-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3O/c17-13-5-4-11(9-14(13)18)16(22)20-12-3-1-2-10(8-12)15-6-7-19-21-15/h1-9H,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUTWWHZEKTDSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2)F)F)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-methoxyphenyl)methyl]-3-[(4-phenyloxan-4-yl)methyl]urea](/img/structure/B6577526.png)
![N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pentanamide](/img/structure/B6577529.png)
![1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6577541.png)

![8-(butylsulfanyl)-3-methyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6577564.png)
![7-[(4-chlorophenyl)methyl]-3-methyl-8-(propylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6577570.png)
![2-(4-chlorophenoxy)-2-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]propanamide](/img/structure/B6577573.png)
![N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6577578.png)
![N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-chloro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6577581.png)
![4-(4-methoxybenzenesulfonyl)-N-{5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl}butanamide](/img/structure/B6577586.png)



![5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-N-methylfuran-2-sulfonamide](/img/structure/B6577621.png)